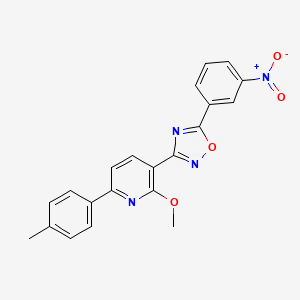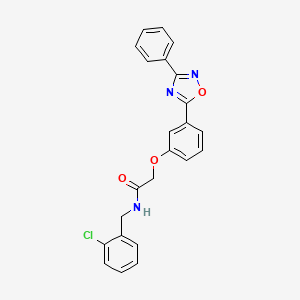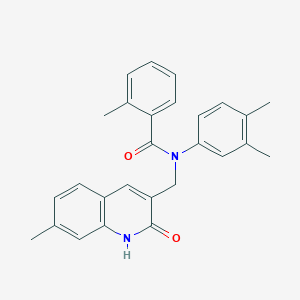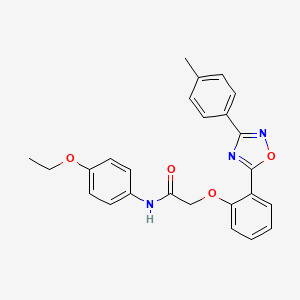
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTP-131 and is a member of the oxadiazole family.
Mécanisme D'action
MTP-131 exerts its effects through the regulation of mitochondrial function. It has been found to target the mitochondrial electron transport chain and prevent the production of reactive oxygen species (ROS) that can cause damage to mitochondrial DNA and proteins. MTP-131 also enhances the activity of mitochondrial enzymes that are involved in energy production, which can improve cellular metabolism.
Biochemical and Physiological Effects:
MTP-131 has been found to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular metabolism. MTP-131 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTP-131 has been found to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MTP-131 in lab experiments is its ability to target mitochondrial function, which is crucial in maintaining cellular homeostasis. MTP-131 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using MTP-131 is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure its safety and efficacy in lab experiments.
Orientations Futures
There are several future directions for the research on MTP-131. One area of interest is the development of MTP-131 as a potential therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the investigation of the potential synergistic effects of MTP-131 with other drugs or compounds. Additionally, the development of novel derivatives of MTP-131 with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, MTP-131 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to target mitochondrial function and exhibit antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MTP-131 involves the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to form the oxadiazole ring. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
MTP-131 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. MTP-131 has also been found to have a protective effect against oxidative stress-induced damage to mitochondria, which is crucial in maintaining cellular homeostasis.
Propriétés
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-13-6-8-14(9-7-13)18-11-10-17(21(22-18)28-2)19-23-20(29-24-19)15-4-3-5-16(12-15)25(26)27/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOZGJUVYHZCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)




![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)

![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)

